molecular formula C5H12OS2 B14429753 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL CAS No. 84093-03-8

1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL

Cat. No.: B14429753
CAS No.: 84093-03-8
M. Wt: 152.3 g/mol
InChI Key: BYTBUYLGXSTMPR-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is an organic compound characterized by the presence of both ethylsulfanyl and sulfanyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethylsulfanyl group. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.

    Reduction: Lithium aluminum hydride; anhydrous ether, room temperature.

    Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Alkyl halides.

Scientific Research Applications

1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate redox reactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL involves its interaction with molecular targets such as thiol-containing enzymes and proteins. The compound can undergo redox reactions, modulating the oxidative state of biological systems. This modulation can affect various cellular pathways, including those involved in oxidative stress response and signal transduction.

Comparison with Similar Compounds

  • 1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane
  • 3-Methyl-2-butene-1-thiol
  • Thiazole derivatives

Comparison: 1-(Ethylsulfanyl)-3-sulfanylpropan-2-OL is unique due to its specific combination of ethylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

84093-03-8

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

IUPAC Name

1-ethylsulfanyl-3-sulfanylpropan-2-ol

InChI

InChI=1S/C5H12OS2/c1-2-8-4-5(6)3-7/h5-7H,2-4H2,1H3

InChI Key

BYTBUYLGXSTMPR-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CS)O

Origin of Product

United States

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